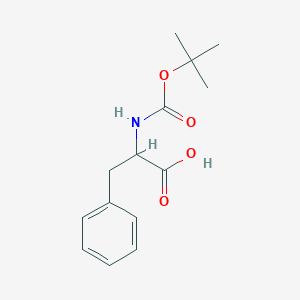

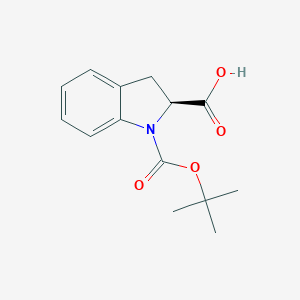

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

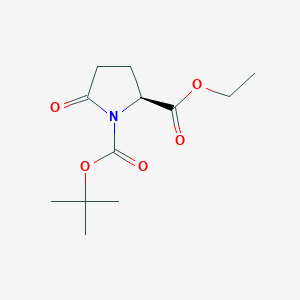

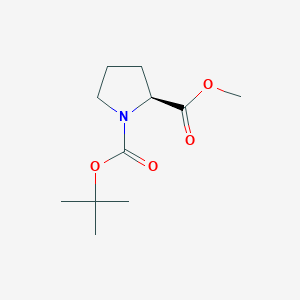

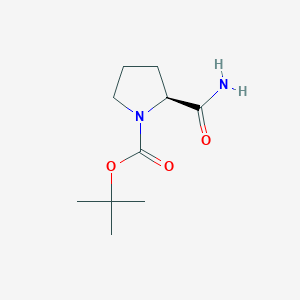

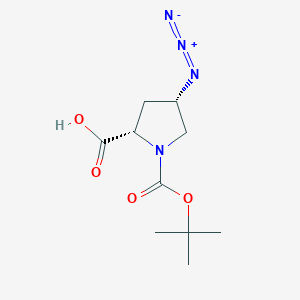

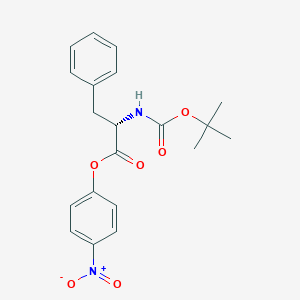

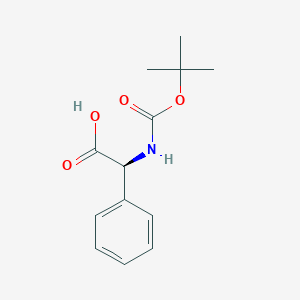

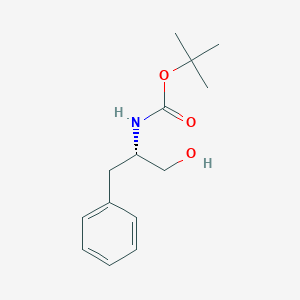

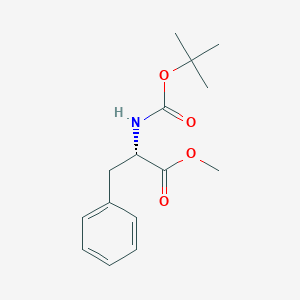

“(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” is an organic compound that falls under the category of carboxylic compounds and derivatives . It has a molecular formula of C14H17NO4 and a molecular weight of 263.28900 .

Molecular Structure Analysis

The molecular structure of “(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 263.11600 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” include a molecular weight of 263.28900 and a molecular formula of C14H17NO4 . The compound’s density, boiling point, melting point, and flash point are not available .科学研究应用

Protective Group Applications

Selective Deprotection of N-Boc Catalyzed by Silica Gel

The tert-butoxycarbonyl (Boc) group is extensively used in organic synthesis as a protective group for amines and amino acids. A novel method for the deprotection of the N-Boc group using silica gel in refluxing toluene has been reported, showing high yields and the ability to deprotect N-Boc protected indoline and benzylamine efficiently (Z. Min, 2007).

Synthesis of Complex Molecules

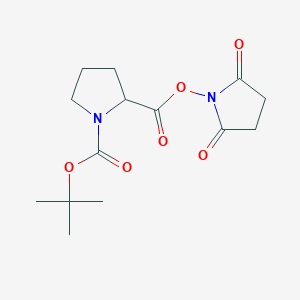

Efficient Synthesis of Spirocyclic Oxindole Analogue

An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue, incorporating the tert-butoxycarbonyl protected indoline, has been described. This process involves key steps like dianion alkylation and demonstrates the utility of Boc-protected indoline in constructing complex molecular architectures (Dawei Teng et al., 2006).

Novel Tert-butoxycarbonylation Reagent

The use of Boc-protected indoline derivatives in tert-butoxycarbonylation reactions for acidic proton-containing substrates has been explored, offering a chemoselective and high-yield method under mild conditions for modifying phenols, amines, and carboxylic acids (Yukako Saito et al., 2006).

Advanced Material and Method Development

Photocatalytic Dearomative [2 + 2] Cycloaddition

Boc-protected indoline-2-carboxyesters have been identified as suitable motifs for visible-light mediated intermolecular [2 + 2] cycloaddition reactions with alkenes. This showcases the application of Boc-protected indoline in constructing sp3-rich cyclobutane-fused scaffolds, which are valuable in drug discovery and development (Martins S Oderinde et al., 2020).

Cytotoxicity Studies

Research has investigated the structural influence of indole C5-N-substituents on the cytotoxicity of seco-duocarmycin analogs, utilizing tert-butoxycarbonyl-protected indoline derivatives. This highlights the role of Boc-protected indoline in medicinal chemistry for the development of potential therapeutic agents (Taeyoung Choi & E. Ma, 2011).

安全和危害

属性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373160 |

Source

|

| Record name | (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | |

CAS RN |

144069-67-0 |

Source

|

| Record name | (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。